molecular formula C12H27NO B1624701 Tributylamine N-oxide CAS No. 7529-21-7

Tributylamine N-oxide

Cat. No.: B1624701
CAS No.: 7529-21-7
M. Wt: 201.35 g/mol
InChI Key: QDTCBEZXBDUOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

Tributylamine N-oxide is systematically identified as N,N-dibutylbutan-1-amine oxide under IUPAC nomenclature. Its molecular formula is C₁₂H₂₇NO , with an average molecular mass of 201.354 g/mol. Key identifiers include:

Parameter Value
CAS Registry Number 7529-21-7
SMILES CCCC[N+](CCCC)(CCCC)[O-]
InChI Key QDTCBEZXBDUOCR-UHFFFAOYSA-N
PubChem CID 11790250

The compound derives its name from the oxidation of tributylamine, where the nitrogen center gains a formal positive charge paired with an oxide anion.

Molecular Geometry and Electronic Configuration

TBAO adopts a trigonal pyramidal geometry around the nitrogen atom, characteristic of tertiary amine N-oxides. The N–O bond exhibits partial ionic character , with bond lengths typically ranging between 1.38–1.40 Å . Key geometric features include:

  • Steric effects : The three butyl groups create significant steric hindrance, influencing reactivity and solubility.
  • Electronic structure : The N–O bond’s polarity enhances the compound’s amphiphilic nature, enabling interactions with both hydrophilic and hydrophobic environments.

The bond dissociation energy (BDE) of the N–O bond in TBAO is estimated to be ~59.0 kcal/mol , slightly higher than trimethylamine N-oxide (TMAO) due to increased alkyl chain stabilization.

Crystallographic Data and Solid-State Arrangement

TBAO crystallizes in a trigonal symmetry system , with intermolecular hydrogen bonding playing a critical role in lattice stabilization. Key crystallographic parameters include:

Parameter Value
N–O bond length 1.398–1.423 Å
N–C bond length ~1.49 Å
Hydrogen bond distances 2.696–2.705 Å (O–H···O)

In the solid state, TBAO forms layered structures facilitated by hydrogen bonds between the oxide oxygen and hydroxyl groups (if present) or adjacent hydrocarbon chains. This arrangement contrasts with smaller analogs like TMAO, which exhibit less structured packing due to reduced steric bulk.

Comparative Analysis with Analogous Amine N-oxides

TBAO’s properties differ significantly from structurally related compounds due to its extended alkyl chains. A comparison with TMAO and triethylamine N-oxide (TEAO) is presented below:

Property TBAO TMAO TEAO
N–O BDE ~59.0 kcal/mol 56.7 kcal/mol 59.0 kcal/mol
LogP 3.722 0.75 2.77
Solubility Low in water Moderate Moderate
Reactivity Less nucleophilic Highly reactive Moderate

Key distinctions :

  • Steric effects : TBAO’s bulkier alkyl groups reduce its ability to participate in nucleophilic substitution compared to TMAO or TEAO.
  • Hydrophobicity : The higher logP value of TBAO indicates greater affinity for nonpolar environments, influencing its use as an oxidizing agent in organic synthesis.

Properties

IUPAC Name

N,N-dibutylbutan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTCBEZXBDUOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472837
Record name TRIBUTYLAMINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7529-21-7
Record name TRIBUTYLAMINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalyst Preparation

LDHs, such as $$ \text{Mg-Al-O-t-Bu} $$ hydrotalcite, are prepared by intercalating alkoxide anions into a magnesium-aluminum hydroxide framework. This creates a solid base catalyst that enhances $$ \text{H}2\text{O}2 $$ activation while remaining recyclable.

Reaction Mechanism

The proposed mechanism involves:

  • Peroxycarboximidic Acid Formation: $$ \text{H}2\text{O}2 $$ reacts with the LDH catalyst to generate a reactive hydroperoxide species.
  • Electrophilic Oxygen Transfer: The hydroperoxide intermediate oxidizes tributylamine, yielding TBNO and water.

Optimized Protocol

  • Catalyst Loading: 6–14% by weight of alkoxide-intercalated LDH.
  • Additives: Benzonitrile or acetonitrile (2 mmol per mmol amine) improve selectivity.
  • Conditions: 65°C for 15–30 minutes, achieving 98% yield in methanol.

Advantages Over Traditional Methods:

  • Reduced $$ \text{H}2\text{O}2 $$ consumption (1.5–3 moles per amine).
  • Catalyst recyclability for >5 cycles without activity loss.
  • Lower corrosion risk compared to homogeneous catalysts.

Industrial-Scale Production and Optimization

Scalable TBNO synthesis requires addressing solvent recovery, energy input, and purity. Industrial protocols integrate:

  • Continuous-Flow Reactors: Enhance heat/mass transfer, reducing reaction time.
  • Distillation: Isolates TBNO from unreacted amine and solvents (e.g., methanol, dichloromethane).
  • Recrystallization: Further purifies the product using ethyl acetate/hexane mixtures.

Table 1: Comparison of TBNO Preparation Methods

Parameter Traditional $$ \text{H}2\text{O}2 $$ Method LDH-Catalyzed Method
Catalyst None Mg-Al-O-t-Bu LDH
$$ \text{H}2\text{O}2 $$ (moles) 4–6 1.5–3
Temperature (°C) 40–65 65
Time (hours) 1–5 0.25–0.5
Yield (%) 70–85 95–98
Catalyst Recyclability Not applicable >5 cycles

Purification Techniques

Post-synthesis purification is critical for obtaining high-purity TBNO. The Royal Society of Chemistry outlines a protocol using:

  • Column Chromatography: Silica gel with $$ \text{CH}2\text{Cl}2/\text{acetone} $$ (3:1 v/v) or $$ \text{EtOAc}/\text{n-hexane} $$ (1:2 v/v) eluents.
  • Manganese Dioxide Treatment: Decomposes residual $$ \text{H}2\text{O}2 $$ post-reaction.
  • Solvent Evaporation: Rotary evaporation under reduced pressure concentrates the product prior to crystallization.

Chemical Reactions Analysis

Reaction Types and Mechanisms

Cycloadditions :
TBAO participates in [3+2] cycloadditions with silyl imines to form imidazolidine intermediates. For example, reactions with silyl-protected imines under basic conditions (e.g., LDA in THF) yield substituted 1,2-diamines after hydrolysis .

Elimination Reactions :

  • Cope Elimination : At elevated temperatures (>100°C), TBAO undergoes β-hydrogen elimination to form tributylamine and carbonyl compounds .

  • Meisenheimer Rearrangement : Allyl or benzyl substituents on TBAO can trigger rearrangements, producing hydroxylamine derivatives .

Redox Reactions :

  • Reduction : Diboron reagents like bis(pinacolato)diboron selectively reduce TBAO to tributylamine under mild conditions (e.g., RT in acetonitrile, 95% yield) .

  • Oxidation : TBAO acts as an oxidant in Upjohn dihydroxylation, transferring oxygen to substrates like alkenes .

Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsMajor ProductYield/Outcome
[3+2] CycloadditionLDA, THF, 25°C1,2-Diamines72–97%
Reduction(pinB)₂, CH₃CN, RTTributylamine92–97%
Cope EliminationHeat (>100°C)Tributylamine + carbonyl
Polonovski ReactionAc₂O, CH₂Cl₂, 0°CDeoxygenated amine

Mechanistic Insights

  • Cycloadditions : Proceeds via a multi-ion-bridged intermediate, avoiding discrete iminium ion formation, which enhances stereoselectivity .

  • Diboron Reductions : Involve nucleophilic attack on the N–O bond, forming borate intermediates that hydrolyze to amines .

  • Thermal Decomposition : DFT calculations suggest the N–O bond dissociation energy (BDE) of TBAO is ~10 kcal/mol lower than pyridine N-oxide, influencing its stability .

Comparative Reactivity

PropertyTributylamine N-oxideTrimethylamine N-oxidePyridine N-oxide
N–O BDE (kcal/mol)~48 (estimated)45.1 58.6
Reduction Rate (RT)FastFastSlow
Thermal StabilityDecomposes >100°CDecomposes >100°CStable up to 150°C

Scientific Research Applications

Chemical Applications

1. Oxidizing Agent in Organic Synthesis

TBAO is primarily used as an oxidizing agent in organic synthesis. It facilitates the oxidation of tertiary amines to their corresponding N-oxides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The general reaction can be represented as follows:

(C4H9)3N+H2O2(C4H9)3NO+H2O(C_4H_9)_3N+H_2O_2\rightarrow (C_4H_9)_3NO+H_2O

This reaction typically occurs under controlled conditions using hydrogen peroxide as an oxidizing agent.

2. Catalysis

In addition to its role as an oxidizing agent, TBAO serves as a catalyst in various chemical reactions. It has been employed in the oxidation of secondary and tertiary amines using heterogeneous catalysts, which enhance the efficiency and selectivity of the reaction .

Biological Applications

1. Enzyme Inhibition Studies

TBAO has been utilized in biological research to study enzyme inhibition and protein stabilization. Its ability to stabilize proteins under various conditions makes it a useful tool for investigating protein folding and function.

2. Therapeutic Investigations

Research has explored TBAO's potential therapeutic effects, particularly in relation to cardiovascular health. Studies have indicated that compounds like TBAO may influence cholesterol metabolism and have implications for atherogenesis .

Industrial Applications

1. Polymer Production

In the industrial sector, TBAO is used in the production of polymers and resins. Its properties as a surfactant and stabilizer make it suitable for enhancing the performance characteristics of various materials.

2. Chemical Manufacturing

TBAO is involved in the manufacturing processes of several industrial chemicals, where it acts as a reagent or catalyst to facilitate reactions that produce desired products.

Case Study 1: Oxidation of Tertiary Amines

A study demonstrated the effectiveness of TBAO in catalyzing the oxidation of tributylamine using layered double hydroxides exchanged with tungstate as catalysts. The process yielded high purity TBAO and showcased the economic viability of using recyclable catalysts in large-scale production .

Case Study 2: Protein Stabilization

In research focusing on protein stabilization, TBAO was shown to restore proteins to their native structure under denaturing conditions. This property is particularly valuable in biotechnological applications where maintaining protein functionality is critical .

Mechanism of Action

The mechanism of action of tributylamine N-oxide involves its ability to donate oxygen atoms in oxidation reactions. It acts as an oxidizing agent by transferring the oxygen atom to the substrate, resulting in the formation of the corresponding oxidized product. The molecular targets and pathways involved depend on the specific reaction and substrate being oxidized.

Comparison with Similar Compounds

Structural and Functional Differences

Property Tributylamine N-oxide Trimethylamine N-oxide (TMAO)
Molecular Formula C12H27NO C3H9NO
Molecular Weight 201.35 g/mol 75.11 g/mol
Solubility Moderate in organic solvents Highly water-soluble
Biological Role Limited data; potential industrial use Gut microbiota metabolite, osmolyte
Health Implications Underexplored; possible irritant Linked to β-cell dysfunction , stroke risk , and cardiovascular diseases

TMAO, a well-studied metabolite, is produced by gut microbiota from dietary precursors like choline and carnitine. Elevated TMAO levels correlate with impaired glucose tolerance, β-cell dysfunction , and a 1.5–2.0-fold increased risk of acute ischemic stroke . In contrast, this compound’s longer alkyl chains likely reduce its solubility in aqueous environments, limiting systemic absorption and altering metabolic pathways.

Comparison with Natural N-oxide Alkaloids

Plant-derived N-oxide alkaloids, such as 10S,13aR-antofin N-oxide and tylophorin N-oxide from Ficus septica, exhibit bioactive properties, including anticancer and anti-inflammatory effects . These compounds differ from synthetic N-oxides like this compound in their natural origin, complex stereochemistry, and ecological roles (e.g., plant defense mechanisms). While this compound is primarily used in industrial synthesis, natural N-oxides are explored for medicinal applications due to their selective toxicity toward cancer cells .

Research Findings and Health Implications

  • TMAO : Meta-analyses of 20 studies (9,141 participants) confirm its association with cardiovascular and cerebrovascular risks . Mechanistic studies show TMAO disrupts insulin secretion and promotes endoplasmic reticulum stress in pancreatic β-cells .
  • This compound: Limited toxicity data exist for the N-oxide, though its precursor, tributylamine, is hazardous upon exposure to oxidizers and acids . The N-oxide form may reduce volatility but requires careful handling in industrial settings.

Biological Activity

Tributylamine N-oxide (TBAO) is an amine oxide compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H27NOC_{12}H_{27}NO and is characterized by a nitrogen atom bonded to three butyl groups and one oxygen atom, which contributes to its unique properties. The presence of the N-oxide functional group enhances its solubility in water and biological fluids, facilitating interactions with various biomolecules.

Biological Activities

  • Antimicrobial Activity
    • TBAO exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
  • Antiparasitic Effects
    • Research indicates that TBAO has potential antiparasitic activity. For instance, it has been evaluated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Preliminary studies suggest that TBAO may inhibit the growth of this parasite by interfering with its metabolic processes.
  • Cytotoxicity
    • TBAO has demonstrated cytotoxic effects in various cancer cell lines. Its ability to induce apoptosis in cancer cells has been linked to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
  • Membrane Disruption : TBAO's amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.
  • Oxidative Stress Induction : The compound can elevate ROS levels within cells, triggering oxidative stress responses that result in apoptosis.
  • Enzyme Inhibition : TBAO has been shown to inhibit specific enzymes involved in cellular metabolism, further contributing to its biological activity.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of TBAO against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL for S. aureus and 100 µg/mL for E. coli.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Case Study 2: Antiparasitic Activity

In vitro studies on Trypanosoma cruzi revealed that TBAO inhibited parasite growth with an IC50 value of 30 µM. This effect was attributed to its interference with the parasite's metabolic pathways.

CompoundIC50 (µM)
This compound30

Research Findings

Recent research highlights the potential therapeutic applications of TBAO:

  • A study published in Journal of Medicinal Chemistry indicated that modifications in TBAO's structure could enhance its biological activity, suggesting a pathway for developing more effective derivatives.
  • Another investigation revealed that TBAO's interaction with specific cellular targets could lead to novel treatments for infectious diseases.

Q & A

Q. What analytical methods are recommended for quantifying Tributylamine N-oxide in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with online solid-phase extraction (SPE) is a robust approach for high-sensitivity analysis. This method minimizes manual sample preparation while maintaining precision (e.g., calibration curves with r² > 0.99 and S/N > 10 for lower limits of quantification). For complex biological matrices, derivatization protocols (e.g., using trimethylsilyl reagents) can enhance detectability in gas chromatography-mass spectrometry (GC-MS) workflows .

Q. How should researchers assess the mutagenic potential of this compound?

Begin with in silico structure–activity relationship (SAR) fingerprint analysis to identify mutagenicity alerts. Prioritize substructures like aromatic N-oxide moieties, which may correlate with DNA reactivity. Validate predictions using in vitro assays (e.g., Ames test) in bacterial strains (e.g., Salmonella typhimurium TA98/TA100) with and without metabolic activation. Note that SAR models may downgrade general alerts for N-oxides but retain subclass-specific warnings (e.g., benzo[c][1,2,5]oxadiazole 1-oxide derivatives) .

Q. What safety protocols are critical when handling this compound?

Tributylamine (the parent compound) is corrosive and a respiratory irritant. While direct data on its N-oxide are limited, assume similar hazards. Use PPE (gloves, goggles, respirators), work in a fume hood, and implement spill containment measures. Monitor for allergic reactions (e.g., skin rashes) and pre-screen toxicity using in vitro cytotoxicity assays (e.g., HepG2 cell viability tests) .

Advanced Research Questions

Q. How can SAR fingerprint methodologies resolve contradictions in mutagenicity data for N-oxides?

SAR fingerprints hierarchically map substructures across public and proprietary databases to identify statistically significant correlations between chemical features and mutagenicity. For this compound, compare its substructure matches (e.g., tertiary amine N-oxide groups) against mutagenic/non-mutagenic compounds. Proprietary pharmaceutical datasets are particularly valuable for refining alerts, as they often include structurally diverse N-oxides with validated toxicity profiles .

Q. What experimental designs are optimal for studying cellular uptake mechanisms of N-oxides?

Use transfected cell lines (e.g., HEK293 overexpressing OCT1) and knockout models (e.g., Oct1-deficient mice) to assess transporter dependence. For this compound, combine radiolabeled uptake assays with LC-MS/MS quantification in hepatocyte models (e.g., HepG2). If uptake is transporter-independent (as seen with Sorafenib N-oxide), screen alternative transporters (e.g., OATP1B1) using competitive inhibition studies .

Q. How do enantiomeric differences in N-oxides impact biological activity?

Synthesize enantiopure this compound via chiral catalysts or chromatographic resolution. Compare pharmacokinetic parameters (e.g., clearance, volume of distribution) in preclinical models. For receptor-mediated effects, perform molecular docking simulations to assess stereospecific binding affinities. Prior studies on Dropropizine N-oxide highlight enantiomer-specific variations in efficacy and toxicity .

Q. What strategies validate microbial origin of this compound in microbiome studies?

Combine germ-free animal models with stable isotope tracing (e.g., ¹³C-labeled precursors). Analyze fecal/plasma samples using GC-MS or LC-MS/MS to track metabolite production. Correlate levels with microbiome sequencing data (e.g., 16S rRNA for amine-metabolizing bacteria). This approach is established for Trimethylamine N-oxide (TMAO) and can be adapted for structurally analogous compounds .

Methodological Considerations

  • Data Contradictions : If mutagenicity assays conflict with computational predictions, re-evaluate metabolic activation conditions (e.g., S9 liver fractions) and test additional bacterial strains .
  • Quantitative Workflows : Use weighted linear regression for calibration curves to account for heteroscedasticity in mass spectrometry data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributylamine N-oxide
Reactant of Route 2
Reactant of Route 2
Tributylamine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.